molecular formula C22H19F3N4O3 B2835584 3-isobutyl-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1105241-02-8

3-isobutyl-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2835584
CAS RN: 1105241-02-8
M. Wt: 444.414
InChI Key: NDAANSPIUPNERP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-isobutyl-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H19F3N4O3 and its molecular weight is 444.414. The purity is usually 95%.
BenchChem offers high-quality 3-isobutyl-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-isobutyl-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “3-isobutyl-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione”:

Medicinal Chemistry

This compound is a valuable scaffold in medicinal chemistry due to its potential as a pharmacophore. Its unique structure allows for the development of novel therapeutic agents targeting various diseases. Researchers have explored its derivatives for their potential to act as enzyme inhibitors, receptor modulators, and antimicrobial agents .

Cancer Research

In cancer research, this compound has shown promise as a potential anticancer agent. Its ability to interfere with specific cellular pathways makes it a candidate for developing drugs that can inhibit cancer cell proliferation and induce apoptosis. Studies have focused on its efficacy against different cancer cell lines and its mechanism of action .

Neuroscience

The compound’s structure suggests it could be useful in neuroscience research, particularly in studying neurological disorders. Its potential to modulate neurotransmitter systems and neuroreceptors makes it a candidate for investigating treatments for conditions such as Alzheimer’s disease, Parkinson’s disease, and depression .

Pharmacokinetics and Drug Metabolism

Researchers have utilized this compound to study pharmacokinetics and drug metabolism. Its unique chemical properties allow for the investigation of absorption, distribution, metabolism, and excretion (ADME) processes. This helps in understanding how drugs interact with the body and optimizing their efficacy and safety .

Chemical Biology

In chemical biology, this compound serves as a tool for probing biological systems. Its ability to interact with various biomolecules makes it useful for studying protein-ligand interactions, enzyme activity, and cellular signaling pathways. This can lead to the discovery of new biological targets and the development of novel therapeutic strategies .

Synthetic Chemistry

The compound is also significant in synthetic chemistry as a building block for creating more complex molecules. Its versatile structure allows for various chemical modifications, enabling the synthesis of a wide range of derivatives. This is crucial for developing new materials, catalysts, and pharmaceuticals .

Environmental Science

In environmental science, this compound can be used to study the degradation and persistence of chemicals in the environment. Its stability and reactivity make it a model compound for investigating the fate of pharmaceuticals and other organic pollutants in different environmental matrices .

Biotechnology

Lastly, in biotechnology, this compound has applications in developing biosensors and diagnostic tools. Its ability to bind selectively to specific biomolecules can be harnessed to create sensitive and specific assays for detecting various biological markers, which is essential for disease diagnosis and monitoring .

properties

IUPAC Name

3-(2-methylpropyl)-1-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N4O3/c1-13(2)11-29-20(30)16-8-3-4-9-17(16)28(21(29)31)12-18-26-19(27-32-18)14-6-5-7-15(10-14)22(23,24)25/h3-10,13H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDAANSPIUPNERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-isobutyl-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

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